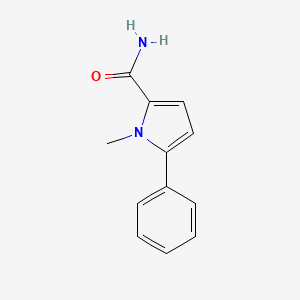![molecular formula C13H21NO B7592280 Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592280.png)
Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as DMCM and is a member of the class of compounds known as benzodiazepines. DMCM has been the subject of extensive research to explore its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
DMCM works by binding to the GABA(A) receptor, which is a type of receptor that is responsible for regulating the activity of neurons in the brain. Specifically, DMCM binds to the benzodiazepine site on the GABA(A) receptor, which enhances the activity of the receptor and leads to an increase in the inhibitory signaling in the brain. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.
Biochemical and Physiological Effects
DMCM has been shown to have a range of biochemical and physiological effects that are related to its activity at the GABA(A) receptor. These effects include an increase in the duration of GABA-mediated inhibitory postsynaptic currents, an increase in the frequency of GABA-mediated inhibitory postsynaptic currents, and an increase in the duration of the inhibitory effect of GABA on neuronal firing. DMCM has also been shown to have sedative and anxiolytic effects in animal models, which is consistent with its activity at the GABA(A) receptor.
Advantages and Limitations for Lab Experiments
One of the primary advantages of DMCM for lab experiments is its selectivity for the GABA(A) receptor, which makes it an important tool for studying receptor function and the development of new drugs. Additionally, DMCM has a long half-life, which allows for more extended experiments and reduces the need for frequent dosing. However, DMCM has several limitations, including its potential for abuse and dependence, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on DMCM, including the development of new drugs that target the GABA(A) receptor, the exploration of its potential for treating anxiety and other neurological disorders, and the investigation of its potential for use in combination therapies. Additionally, there is a need for further research on the safety and efficacy of DMCM, particularly in human subjects. Overall, DMCM is a promising compound that has the potential to make significant contributions to the field of neuroscience and drug development.
Synthesis Methods
The synthesis of DMCM involves several steps, including the reaction of 3,3-dimethyl-2-butanone with cyclopentylmagnesium bromide, followed by the reaction of the resulting product with 3-amino-1,2-propanediol. The final step involves the reaction of the intermediate product with methyl chloroformate to produce DMCM. The synthesis of DMCM is a complex process that requires expertise in organic chemistry and specialized equipment.
Scientific Research Applications
DMCM has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been its use as a tool to study the GABA(A) receptor, which is a critical target for many drugs used to treat anxiety and other neurological disorders. DMCM has been shown to bind selectively to the GABA(A) receptor, making it an important tool for studying receptor function and the development of new drugs.
properties
IUPAC Name |
cyclopentyl-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-13(2)10-7-14(8-11(10)13)12(15)9-5-3-4-6-9/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVKEEQQPLTASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C1CN(C2)C(=O)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-methylphenyl)-2-oxopiperidin-3-yl]-3-pyridin-2-ylpropanamide](/img/structure/B7592200.png)
![Methyl 2-[cycloheptanecarbonyl(cyclopropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7592214.png)
![4-[2-(4-Fluorophenyl)-6-methylmorpholin-4-yl]sulfonylbutanenitrile](/img/structure/B7592215.png)
![[2-(2,5-dimethylphenyl)-5-methylmorpholin-4-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7592220.png)
![1-[2-(Dimethylsulfamoylamino)cyclopentyl]-4-fluorobenzene](/img/structure/B7592227.png)

![N-[3-(4-methoxyphenyl)butyl]ethanesulfonamide](/img/structure/B7592234.png)


![N-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-ethyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7592263.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(furan-3-yl)methanone](/img/structure/B7592268.png)
![(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-(5-methylpyrazin-2-yl)methanone](/img/structure/B7592285.png)
![(5-Chloro-2-propan-2-ylpyrimidin-4-yl)-(6,6-dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)methanone](/img/structure/B7592290.png)
![N-[[4-(3-methoxyphenyl)phenyl]methyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7592296.png)